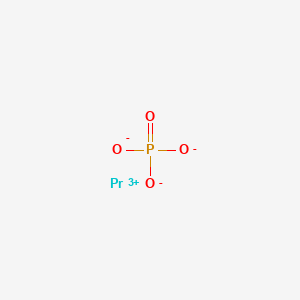

Praseodymphosphat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Praseodymium phosphate is an inorganic compound with the chemical formula PrPO₄. It is a rare earth metal phosphate that forms light green crystals. Praseodymium phosphate is known for its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Wissenschaftliche Forschungsanwendungen

Praseodymium phosphate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various chemical reactions and as a precursor for other praseodymium compounds.

Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.

Medicine: Explored for its potential therapeutic properties, including its use in targeted drug delivery systems.

Wirkmechanismus

Target of Action

Praseodymium phosphate is an inorganic compound with the chemical formula PrPO4 . It is primarily used in electronics, semiconductor, and flat panel displays . The compound’s primary targets are therefore electronic and optical devices where it is used to deposit uniform thin film coatings .

Mode of Action

Praseodymium phosphate interacts with its targets by forming a coating layer. This interaction is facilitated through a process known as sputtering, where the praseodymium phosphate is used to deposit a thin film onto the target substrate . The presence of Pr3+ ions can substantially change the structure of the outer membrane of cells .

Biochemical Pathways

The phosphorus cycle is a fundamental component of cellular metabolism, important for maintaining carbon homeostasis, providing precursors for nucleotide and amino acid biosynthesis, providing reducing molecules for anabolism, and combating oxidative stress .

Pharmacokinetics

The pharmacokinetics of praseodymium, a component of praseodymium phosphate, has been studied. In blood, Pr and Ce half-lives for the initial phase (t1/2 α) increased with increasing doses, while their half-lives for the terminal phase (t1/2 β) were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent .

Result of Action

The action of praseodymium phosphate results in the formation of a thin film coating on the target substrate, altering its properties. For example, in electronic and optical devices, this can enhance performance or provide specific desired characteristics . On a cellular level, the presence of Pr3+ ions can substantially change the structure of the outer membrane .

Action Environment

Environmental factors can influence the action of praseodymium phosphate. For example, in the context of the phosphorus cycle, factors such as pH, dissolved oxygen (DO), and redox potential (ORP) can affect the transformation and mobility of phosphorus . These factors can, in turn, influence the efficacy and stability of praseodymium phosphate in its various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Praseodymium phosphate can be synthesized through several methods:

Reaction of Praseodymium Chloride and Phosphoric Acid: This method involves reacting praseodymium chloride (PrCl₃) with phosphoric acid (H₃PO₄) to produce praseodymium phosphate and hydrochloric acid (HCl) as a byproduct: [ \text{PrCl}_3 + \text{H}_3\text{PO}_4 \rightarrow \text{PrPO}_4 + 3 \text{HCl} ]

Reaction of Silicon Pyrophosphate and Praseodymium Oxide: Another method involves reacting silicon pyrophosphate (SiP₂O₇) with praseodymium (III, IV) oxide (Pr₆O₁₁) at high temperatures (around 1200°C) to produce praseodymium phosphate.

Industrial Production Methods: Industrial production of praseodymium phosphate typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity.

Types of Reactions:

Oxidation and Reduction: Praseodymium phosphate can undergo oxidation and reduction reactions, particularly involving the praseodymium ion’s various oxidation states.

Substitution Reactions: It can react with other compounds to form different praseodymium-containing compounds. For example, praseodymium phosphate reacts with sodium fluoride (NaF) to form sodium praseodymium fluoride phosphate (Na₂PrF₂(PO₄)): [ \text{PrPO}_4 + 2 \text{NaF} \rightarrow \text{Na}_2\text{PrF}_2(\text{PO}_4) ]

Common Reagents and Conditions:

Oxidizing Agents: Such as oxygen or hydrogen peroxide.

Reducing Agents: Such as hydrogen or carbon monoxide.

Substitution Reagents: Such as sodium fluoride.

Major Products:

Sodium Praseodymium Fluoride Phosphate: Formed from the reaction with sodium fluoride.

Praseodymium Oxides: Formed from oxidation reactions.

Vergleich Mit ähnlichen Verbindungen

Praseodymium phosphate can be compared with other rare earth metal phosphates:

Similar Compounds: Lanthanum phosphate (LaPO₄), Cerium phosphate (CePO₄), Neodymium phosphate (NdPO₄), Samarium phosphate (SmPO₄), and Europium phosphate (EuPO₄).

Uniqueness: Praseodymium phosphate is unique due to its specific optical and electronic properties, which are distinct from other rare earth phosphates.

Eigenschaften

CAS-Nummer |

14298-31-8 |

|---|---|

Molekularformel |

H3O4PPr |

Molekulargewicht |

238.903 g/mol |

IUPAC-Name |

phosphoric acid;praseodymium |

InChI |

InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4); |

InChI-Schlüssel |

IIKUFFGDYOMRRC-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])[O-].[Pr+3] |

Kanonische SMILES |

OP(=O)(O)O.[Pr] |

Key on ui other cas no. |

14298-31-8 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Q1: What is the structural significance of praseodymium in phosphate glasses?

A1: Research indicates that both cerium and praseodymium primarily occupy modifying sites within phosphate glass structures []. This means they disrupt the network formed by phosphate units, potentially influencing properties like glass transition temperature and density.

Q2: How does the ratio of Pr3+ to Pr4+ affect the properties of praseodymium phosphate glasses?

A2: Interestingly, studies using Raman spectroscopy revealed no significant changes in the spectra of praseodymium phosphate glasses with varying Pr3+/Pr4+ ratios []. This suggests that the ratio might not be a primary factor influencing the vibrational modes and overall structure of these glasses.

Q3: Beyond glasses, what other forms of praseodymium phosphate exist and what are their potential applications?

A3: Praseodymium phosphate can also form monocrystals with varying alkali metal ions like sodium, lithium, and potassium (e.g., NaPr(PO3)4) []. These crystals exhibit luminescence properties, particularly strong emissions in the ultraviolet range when excited by electrons. This characteristic makes them promising candidates for applications in lighting and scintillation technologies [].

Q4: What other optical properties have been investigated in praseodymium phosphate materials?

A4: Several studies have explored the optical properties of praseodymium phosphate glasses, including investigations into their dielectric properties [], electrical conductivity [], optical energy gap [], and optical absorption spectra []. These studies contribute to a deeper understanding of the material's interaction with light and its potential in various optical applications.

Q5: Has the thermal behavior of praseodymium phosphate been investigated?

A5: Yes, researchers have investigated the fluorescence intensity ratio and lifetime of praseodymium phosphates as a potential method for temperature sensing []. This suggests that these materials might possess temperature-dependent optical properties suitable for such applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)

![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)

![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)